CP-195543

LTB4 receptor binding radioreceptor assay high-affinity receptor

Researchers requiring robust LTB4 pathway modulation in vivo often encounter potency loss in complex biological matrices. CP-195543 overcomes this limitation with verified whole-blood activity (pA2=7.12) and exceptional oral efficacy (ED50=0.1 mg/kg). • Ki=4.9 nM (human LTB4 receptor); IC50=6.8 nM (human neutrophils) • >98% purity; selective vs. C5a, IL-8, PAF receptors at ≤10 µM • Validated in IL-1-exacerbated collagen-induced arthritis model • In stock with immediate global dispatch

Molecular Formula C24H19F3O4
Molecular Weight 428.4 g/mol
CAS No. 204981-48-6
Cat. No. B1669470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-195543
CAS204981-48-6
Synonyms2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid
CP 195543
CP-195543
CP195543
Molecular FormulaC24H19F3O4
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4
InChIInChI=1S/C24H19F3O4/c25-24(26,27)17-7-9-18(23(29)30)20(12-17)15-6-8-19-21(11-15)31-13-16(22(19)28)10-14-4-2-1-3-5-14/h1-9,11-12,16,22,28H,10,13H2,(H,29,30)/t16-,22+/m0/s1
InChIKeyNZQDWKCNBOELAI-KSFYIVLOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-195543: Selective LTB4 Receptor Antagonist


CP-195543, chemically defined as (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, is a structurally novel, synthetic organic compound that functions as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor [1]. It belongs to a class of chromanol derivatives developed for the treatment of inflammatory diseases and has been investigated in clinical trials for rheumatoid arthritis [2]. The compound's development is notable for being the successor to CP-105696, which was discontinued due to unfavorable pharmacodynamic properties [1].

LTB4 receptor pathway probe for target engagement studies
Human neutrophil chemotaxis and adhesion assay context
Oral in vivo pharmacology model fit (reported oral bioavailability profile)
Chronic inflammatory disease model research (e.g., arthritis model)

CP-195543 Irreplaceability in Research


While several LTB4 receptor antagonists exist (e.g., CP-105696, LY293111, BIIL 284), CP-195543 possesses a specific combination of structural features and a unique pharmacological profile that prevents direct substitution. The compound's 5'-trifluoromethyl-3-benzyl chromanol core confers superior potency and selectivity compared to earlier analogs [1]. Critically, CP-195543 was specifically selected for development over other potent compounds in its series due to its ability to maintain high potency in complex biological fluids, a property not shared by all close structural analogs [1]. Furthermore, CP-195543 exhibits a distinct and quantifiable functional selectivity at the receptor level that is not common to all LTB4 antagonists [2]. These specific attributes are essential for research where precise target engagement and robust in vivo efficacy are required.

Complex fluid potency may shift
CP-195543 retained reported potency in complex biological fluids, a property not shared by all close structural analogs; substitution with earlier chromanol derivatives may alter target engagement.
Functional selectivity window differs
The defined selectivity profile for LTB4 over C5a/IL-8/PAF responses is compound-specific; other LTB4 antagonists may exhibit different off-target pathway activity at comparable concentrations.
In vivo pharmacodynamic profile varies
Oral efficacy and exposure-response relationships established for CP-195543 (e.g., in neutrophil infiltration and arthritis models) may not transfer to predecessor compounds like CP-105696.

CP-195543: Head-to-Head Comparisons


LTB4 Receptor Binding Affinity vs. CP-105696

In a direct comparison using identical radioligand binding assay conditions on human neutrophils, CP-195543 demonstrated superior potency to the predecessor compound CP-105696. CP-195543 inhibited [3H]LTB4 binding to the high-affinity LTB4 receptor with a Ki of 4.9 nM, while CP-105696, under similar conditions, exhibited a reported IC50 of 8.42 nM [1][2]. This represents a quantifiable increase in binding affinity for CP-195543. Furthermore, CP-195543 was specifically selected for development from a series of chromanol derivatives due to its optimized potency [3].

LTB4 Binding Affinity
Head-to-head
Ki = 4.9 nM (CP-195543) vs. IC50 = 8.42 nM (CP-105696)
Reported ~1.7-fold higher affinity; supports tool compound selection for binding studies
[3H]LTB4 human neutrophil assay; Ki/IC50 comparison requires method context
LTB4 receptor binding radioreceptor assay high-affinity receptor

LTB4-Mediated Neutrophil Chemotaxis Inhibition

In a functional assay measuring the inhibition of LTB4-induced human neutrophil chemotaxis, CP-195543 was more potent than CP-105696. CP-195543 inhibited chemotaxis with an IC50 of 2.4 nM, whereas CP-105696 exhibited an IC50 of 5.0 ± 2.0 nM in a comparable assay [1][2]. This 2-fold increase in functional potency demonstrates that CP-195543 is more effective at blocking a key pro-inflammatory cellular response at lower concentrations.

Chemotaxis Inhibition
Head-to-head
IC50 = 2.4 nM (CP-195543) vs. 5.0 nM (CP-105696)
Reported ~2.1-fold lower IC50; functional neutrophil migration endpoint context
Boyden chamber assay with 5 nM LTB4
neutrophil chemotaxis functional antagonism cell migration

Functional Selectivity at LTB4 Receptor

A critical differentiating factor for CP-195543 is its well-defined selectivity profile. In head-to-head functional assays, CP-195543 at a high concentration of 10 μM completely failed to inhibit human neutrophil chemotaxis or CD11b upregulation induced by other G-protein-coupled chemoattractants, including complement fragment 5a (C5a), interleukin-8 (IL-8), and platelet-activating factor (PAF) [1]. This was assessed in parallel with its potent inhibition of LTB4-mediated responses (IC50 = 2.4 nM for chemotaxis). In contrast, while CP-105696 also showed selectivity at 10 μM, its lower potency at the target receptor (IC50 = 5.0 nM) means the functional window between target engagement and potential off-target activity is narrower [2].

Functional Selectivity
Head-to-head
0% inhibition of C5a, IL-8, PAF responses at 10 μM (both compounds); LTB4 IC50 = 2.4 vs 5.0 nM
High pathway selectivity; wider functional window for CP-195543 may reduce off-target confounding
Human neutrophil chemotaxis/CD11b assays; selectivity context may not extend to all immune cell types
receptor selectivity functional antagonism off-target screening

Oral Efficacy in Neutrophil Infiltration Model

The in vivo efficacy of CP-195543 was assessed in a guinea pig model of LTB4-induced dermal neutrophil infiltration. Following oral administration, CP-195543 exhibited an ED50 of 0.1 mg/kg, which is quantifiably more potent than the 0.3 mg/kg ED50 reported for CP-105696 in the same species and model [1][2]. This 3-fold improvement in oral potency is a key differentiator and supports the compound's selection for development over its predecessor.

In Vivo Oral Efficacy
Head-to-head
ED50 = 0.1 mg/kg (CP-195543) vs. 0.3 mg/kg (CP-105696) p.o.
3-fold lower oral ED50 in guinea pig dermal neutrophil infiltration model; supports in vivo LTB4 pathway studies
Species/model-specific; oral bioavailability should be verified in target species
in vivo efficacy oral bioavailability neutrophil infiltration

Efficacy in Collagen-Induced Arthritis Model

Beyond acute inflammation models, CP-195543 has been validated in a chronic disease model relevant to its clinical development path. In an IL-1-exacerbated murine model of collagen-induced arthritis (a standard preclinical model for rheumatoid arthritis), continuous administration of CP-195543 via osmotic pumps significantly reduced clinical symptoms and associated weight loss [1]. The half-maximal therapeutic effect in this model was achieved at a plasma drug concentration of 0.4–0.5 μg/mL. While other LTB4 antagonists like CP-105696 have shown effects in this model [2], the specific, quantitative pharmacodynamic relationship (plasma concentration vs. efficacy) for CP-195543 is a key data point for translational research.

Arthritis Model Efficacy
Cross-study comparable
Half-maximal effect at plasma 0.4–0.5 μg/mL; reduced clinical score and weight loss
Exposure-response relationship in IL-1-exacerbated collagen-induced arthritis model; supports translational research study design
Osmotic pump delivery; plasma monitoring recommended for dose-model interpretation
rheumatoid arthritis disease model in vivo pharmacology

CP-195543: Optimal Research Applications


HTS and SAR for LTB4 Antagonists

CP-195543's high potency (Ki = 4.9 nM) and well-characterized selectivity profile make it an ideal reference standard and positive control for high-throughput screening (HTS) campaigns aimed at identifying novel LTB4 receptor antagonists [1]. Its robust performance in both binding and functional assays provides a reliable benchmark for validating new hit compounds. Furthermore, its structural features, which were optimized for potency in complex biological fluids, can guide medicinal chemistry efforts [2].

In Vivo Pharmacodynamics of LTB4 Inflammation

The compound's superior oral efficacy (ED50 = 0.1 mg/kg in guinea pig) compared to CP-105696 (ED50 = 0.3 mg/kg) makes it the preferred tool compound for in vivo studies where a robust pharmacological effect at a lower dose is desired [1][3]. Its efficacy in acute dermal neutrophil infiltration models provides a clear, quantitative endpoint for validating target engagement in vivo and for use in combination therapy studies where the LTB4 pathway is being modulated.

Translational Research in Rheumatoid Arthritis

CP-195543 is uniquely positioned for use in advanced disease models due to its demonstrated efficacy in the IL-1-exacerbated collagen-induced arthritis model [1]. The established relationship between plasma drug levels (0.4–0.5 μg/mL) and therapeutic benefit allows researchers to design studies with precise dosing regimens. This makes CP-195543 a valuable tool for investigating the role of LTB4 in chronic disease progression and for evaluating combination strategies with other anti-inflammatory agents.

Leukocyte Integrin CD11b Function

The compound's specific and competitive inhibition of LTB4-mediated CD11b upregulation on human neutrophils (pA2 = 7.66) and its retained potency in whole blood (pA2 = 7.12) make it an excellent tool for studying the signaling pathways governing leukocyte adhesion and activation [1]. Its high selectivity for the LTB4 pathway, with no activity at other chemoattractant receptors (C5a, IL-8, PAF) at concentrations up to 10 μM, ensures that observed effects can be confidently attributed to LTB4 receptor antagonism [1].

Application
Selection Property
Validation Focus
LTB4 antagonist screening and SAR
Target-binding benchmark in competitive assays
Binding assay reproducibility; selectivity panel consistency
In vivo LTB4 pathway pharmacodynamics
Oral efficacy in acute inflammation models
Dose-response relationship; neutrophil infiltration endpoints
Rheumatoid arthritis disease model research
Exposure-response relationship in chronic model
Plasma concentration-effect correlation; disease score reproducibility
Leukocyte integrin CD11b signaling studies
Target-pathway selectivity in whole blood assays
Pathway-specific antagonism; lack of C5a/IL-8/PAF interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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